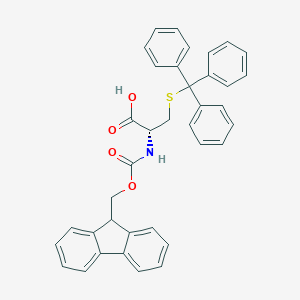

(S)-2-(N-Fmoc-N-甲基-氨基)-4-三苯甲硫基-丁酸

描述

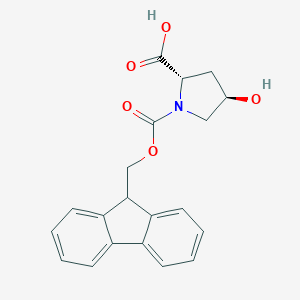

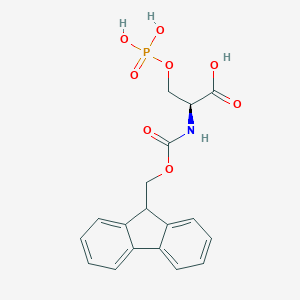

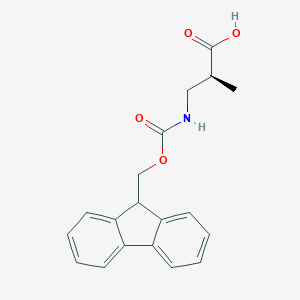

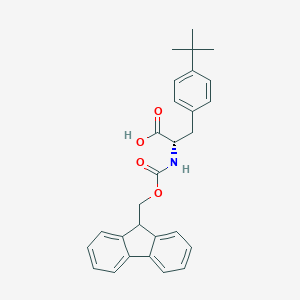

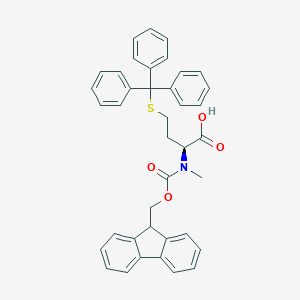

“(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid” is a type of N-Fmoc-N-methyl-α-amino acid . These are lipophilic amino acids that are used as building blocks for the preparation of N-methylated peptides . Both nosyl- and Fmoc-protected monomers are accessible, so these compounds can be used in solution as well as in solid phase peptide synthesis .

Synthesis Analysis

The synthesis of N-Fmoc-N-methyl-α-amino acids involves the use of a benzhydryl group to temporarily protect the carboxyl function of N-nosyl-α-amino acids and the subsequent methylation of the N-nosyl-α-amino acid benzhydryl esters with diazomethane . This method is highly efficient as it maintains the chiral integrity of amino acid precursors and does not require chromatographic purification of the methylated products .Molecular Structure Analysis

The molecular structure of N-Fmoc-N-methyl-α-amino acids is based on the formation of 5-oxazolidinone intermediates which are successively reduced with triethylsilane and trifluoroacetic acid to the corresponding N-methylated derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Fmoc-N-methyl-α-amino acids vary. For example, Fmoc-N-Me-Ala-OH has a molecular weight of 325.36g/mole and is soluble in DMSO at 90 mg/mL .科学研究应用

Peptide Synthesis

This compound is often used in Fmoc/tBu solid-phase peptide synthesis . This method is the preferred choice for synthesizing peptides in both research and industrial settings . The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Green Chemistry

There have been efforts to use greener solvents in solid-phase peptide synthesis (SPPS), and this compound plays a role in these efforts . The adoption of green solvents in current synthetic schemes will result in a smaller impact on the environment and human health .

Fabrication of Functional Materials

Fmoc-modified amino acids and short peptides, including FMOC-MEHCYS(TRT)-OH, are simple bio-inspired building blocks for the fabrication of functional materials . These molecules have self-assembly features and show potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Cell Cultivation

The properties of Fmoc-modified simple biomolecules, including FMOC-MEHCYS(TRT)-OH, are relevant to cell cultivation .

Bio-Templating

These molecules can be used in bio-templating, a method used to create structures in biological systems .

Drug Delivery

Fmoc-modified simple biomolecules have potential applications in drug delivery .

Catalytic Properties

These molecules have been studied for their catalytic properties .

Therapeutic and Antibiotic Properties

Fmoc-modified simple biomolecules, including FMOC-MEHCYS(TRT)-OH, have been studied for their therapeutic and antibiotic properties .

作用机制

Target of Action

The primary target of FMOC-MEHCYS(TRT)-OH is the cysteine thiol group in peptides and proteins . The compound is used as a protecting group for cysteine in peptide synthesis, enabling a vast array of peptide and protein chemistry .

Mode of Action

FMOC-MEHCYS(TRT)-OH acts as a protecting group for the cysteine thiol group during peptide synthesis . It prevents unwanted reactions with the cysteine thiol group, allowing for the synthesis of complex disulfide-rich peptides and facilitating peptide/protein labelling in vitro and in vivo .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides and proteins . By protecting the cysteine thiol group, it enables the formation of complex disulfide-rich peptides and facilitates the semisynthesis of proteins .

Pharmacokinetics

It’s known that the compound is used in theFmoc/tBu solid-phase synthesis , a method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Result of Action

The use of FMOC-MEHCYS(TRT)-OH in peptide synthesis results in the formation of complex disulfide-rich peptides . These peptides have potential applications in various fields, including drug discovery, due to their ability to bind with high affinity to challenging protein targets .

Action Environment

The action of FMOC-MEHCYS(TRT)-OH can be influenced by various environmental factors. For instance, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks in peptide synthesis . Moreover, the conditions used for the deprotection of the cysteine protecting group can also impact the compound’s action .

未来方向

The development of N-Fmoc-N-methyl-α-amino acids has opened up new possibilities for the synthesis of N-methylated peptides. Future research may focus on improving the efficiency of the synthesis process, exploring new applications for these compounds, and investigating their biological activities .

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H35NO4S/c1-40(38(43)44-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(37(41)42)25-26-45-39(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,42)/t36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDJDZSADBCCPL-BHVANESWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H35NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478579 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl(triphenyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid | |

CAS RN |

526210-71-9 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl(triphenyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。